molecular formula C10H11NO4 B1445228 ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate CAS No. 1343291-63-3

ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B1445228
CAS No.: 1343291-63-3
M. Wt: 209.2 g/mol
InChI Key: JVDNNXIBLOPMEW-UHFFFAOYSA-N
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Description

Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate (CAS 1343291-63-3) is a high-purity chemical building block of significant interest in medicinal and organic chemistry research . This compound features a benzodioxole core, a privileged scaffold in drug discovery known for its presence in biologically active molecules. The 7-amino and ethyl ester functional groups make it a versatile intermediate for further synthetic modifications, particularly in the construction of more complex heterocyclic systems . Research into analogues of this structure, specifically those incorporating an imidazole ring, has demonstrated promising antifungal activity against strains such as Candida albicans , Candida tropicalis , and Aspergillus niger . These related compounds are investigated as new azole-based candidates that inhibit fungal growth by targeting ergosterol biosynthesis, suggesting a valuable research pathway for addressing fungal resistance . As such, this compound serves as a key precursor in developing novel pharmacophores for antifungal agent development. It is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-amino-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-2-13-10(12)6-3-7(11)9-8(4-6)14-5-15-9/h3-4H,2,5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNNXIBLOPMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=C1)OCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 1,3-benzodioxole-5-carboxylic acid

The initial key step in the synthesis involves converting 1,3-benzodioxole-5-carboxylic acid to its ethyl ester derivative. This esterification is typically performed by refluxing the carboxylic acid with anhydrous ethanol in the presence of a catalytic amount of concentrated sulfuric acid.

  • Reaction conditions:

    • Reflux for approximately 5 hours
    • Use of concentrated sulfuric acid as catalyst
    • Ethanol as solvent and ethylating agent
  • Outcome:

    • Formation of ethyl 1,3-benzodioxole-5-carboxylate
    • Yield: approximately 52%
    • Product isolated as a solid by pouring the reaction mixture onto crushed ice, followed by filtration and recrystallization from ethanol
  • Characterization:

    • IR absorption bands at 1621 cm⁻¹ (C=O stretch) and 1152 cm⁻¹ (C–O stretch)
    • Proton NMR signals consistent with ethyl ester and aromatic protons
    • Mass spectrometry confirming molecular ion at m/z 194

This step is critical as it provides the ester backbone for further functionalization.

Conversion to 7-amino derivative via amination

The introduction of the amino group at the 7-position of the benzodioxole ring requires selective amination, which can be achieved by multi-step transformations involving hydrazide intermediates and subsequent substitution reactions.

  • Hydrazide formation:

    • Reaction of ethyl 1,3-benzodioxole-5-carboxylate with hydrazine hydrate (NH2NH2·H2O) in ethanol under reflux for 4–5 hours
    • This converts the ester group to the corresponding carbohydrazide
  • Amination and further transformations:

    • The carbohydrazide intermediate can be subjected to reactions with reagents such as carbon disulfide and potassium hydroxide in ethanol under reflux to form heterocyclic intermediates
    • Further heating with hydrazine hydrate and other reagents in solvents like dimethylformamide (DMF) leads to ring closure or substitution yielding the amino-substituted benzodioxole derivatives
  • Reaction monitoring and purification:

    • Thin-layer chromatography (TLC) is employed for monitoring reaction progress
    • Purification typically involves recrystallization or column chromatography on silica gel
  • Yields and characterization:

    • Yields vary depending on conditions but are optimized by controlling temperature and reagent equivalents
    • Characterization by IR, ¹H NMR, ¹³C NMR, and mass spectrometry confirms the structure of the amino ester.

Alternative synthetic routes and industrial considerations

Industrial-scale preparation of benzodioxole derivatives, including ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, may involve more complex multi-step processes aiming to improve yield and simplify purification.

  • Challenges in previous methods:

    • Low overall yields (~5%) due to losses in multiple steps
    • Difficulties in isolating oily intermediates by crystallization
    • Requirement for silica-gel column chromatography in several steps
  • Improved processes:

    • Use of bases such as lithium bis(trimethylsilyl)amide for selective reactions at low temperatures (-78°C to 50°C)
    • Employment of inert solvents like tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and others to optimize reaction conditions
    • Avoidance of complicated purification by designing reactions with cleaner profiles and better yields
  • Example:

    • Reaction of n-butyl (7-methoxy-1,3-benzodioxole-2-spirocyclopentane)-4-carboxylate with 3,5-dichloro-4-picoline in THF, followed by addition of lithium bis(trimethylsilyl)amide at 0°C, leading to intermediates useful for further functionalization.

While this example focuses on related benzodioxole derivatives, the principles of reaction optimization and purification avoidance are applicable to the synthesis of this compound.

Summary of preparation steps in tabular form

Step No. Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Esterification 1,3-benzodioxole-5-carboxylic acid, EtOH, H2SO4, reflux 5h Ethyl 1,3-benzodioxole-5-carboxylate ~52 Recrystallization from ethanol
2 Hydrazide formation Ethyl ester, hydrazine hydrate, EtOH, reflux 4-5h 1,3-benzodioxole-5-carbohydrazide Variable TLC monitoring, purification by recrystallization
3 Amination/heterocycle formation CS2/KOH, EtOH, reflux; further hydrazine hydrate, DMF, heating Amino-substituted benzodioxole derivatives Variable Multi-step, requires careful control
4 Industrial optimization Use of bases (e.g., Li bis(trimethylsilyl)amide), inert solvents, low temp Improved intermediates for scale-up Higher Avoids chromatography, higher yield

Research findings and analytical data

  • The esterification step is well-established and reproducible with moderate yield.
  • Amination steps require careful control of reaction conditions to avoid side reactions.
  • Analytical methods such as IR, NMR (¹H and ¹³C), and mass spectrometry are essential for confirming product identity and purity.
  • Industrial processes emphasize yield improvement and simplification of isolation steps to enable scale-up for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to interfere with cell cycle progression and induce apoptosis in cancer cells. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key analogs include methyl/ethyl esters of 1,3-benzodioxole-5-carboxylate with substituents like methoxy, nitro, bromo, or hydroxy groups. A comparative analysis is provided in Table 1.

Table 1: Comparison of Ethyl 7-Amino-2H-1,3-Benzodioxole-5-Carboxylate with Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility Key Applications/Notes References
Ethyl 1,3-benzodioxole-5-carboxylate C₉H₁₀O₂ 194.184 None 18.5 Very soluble in ethanol, ether Foundational synthetic intermediate
Methyl 1,3-benzodioxole-5-carboxylate C₉H₈O₄ 180.158 None 53 Very soluble in ethanol, ether Used in chromatographic analysis
Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate C₁₀H₉BrO₅ 297.08 Br (C6), OMe (C7) N/A N/A Liver disease intermediate
Ethyl 7-nitro-2H-1,3-benzodioxole-5-carboxylate (hypothetical precursor) C₁₀H₉NO₆ 239.18 NO₂ (C7) N/A Likely polar aprotic solvents Precursor to amino derivative
This compound C₁₀H₁₁NO₄ 209.20 NH₂ (C7) Predicted: 100–120 Predicted: High in polar solvents Potential bioactive intermediate

Key Observations :

  • Substituent Effects: The amino group increases polarity compared to non-polar substituents (e.g., methyl or ethyl esters). This may enhance water solubility, contrasting with bromo or methoxy groups, which are bulkier and more lipophilic .
  • Molecular Weight: Amino substitution adds minimal mass compared to bromo or nitro groups, preserving compatibility with drug-like properties (typically <500 g/mol).

Biological Activity

Ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities, including anticancer and antimicrobial properties . This article explores the biological activity of this compound, examining its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉N₃O₄ and a molecular weight of approximately 209.20 g/mol. The compound features a benzodioxole core with an amino group at the 7-position and an ethyl ester at the 5-position, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₉N₃O₄
Molecular Weight209.20 g/mol
CAS Number1343291-63-3

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the G2-M phase, leading to apoptosis in cancer cells. For instance, studies indicate that related benzodioxole derivatives can inhibit DNA replication enzymes, impacting cell proliferation .
  • Enzyme Interaction : This compound may interact with various enzymes involved in metabolic pathways, potentially acting as either an inhibitor or activator. The amino group enhances binding affinity to biological receptors .
  • Signaling Pathway Modulation : this compound has been shown to influence key signaling proteins through phosphorylation modifications, altering downstream signaling events critical for cellular functions .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • In vitro Studies : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has been reported to reduce secretions of α-fetoprotein (α-FP) in Hep3B liver cancer cells, indicating reduced tumorigenicity .
  • Cell Cycle Analysis : In laboratory settings, treatments with this compound resulted in significant cell cycle perturbations. Flow cytometry analysis revealed a decrease in the G1 phase fraction and an increase in G2-M phase arrest compared to untreated controls .

Antimicrobial Properties

Preliminary studies also suggest that this compound possesses antimicrobial activity against various microorganisms. This aspect is still under investigation but indicates potential applications in treating infections .

Case Studies and Research Findings

A study by Mohammed Hawash et al. (2020) evaluated the biological properties of benzodioxole derivatives, including this compound. Key findings include:

  • Anticancer Efficacy : Compound 2a (related to ethyl 7-amino) showed potent anticancer activity with IC50 values indicating effective inhibition of Hep3B cell proliferation.
  • Cell Cycle Effects : The study demonstrated that compound 2a induced significant cell cycle arrest at the G2-M phase (8.07%), comparable to doxorubicin's effect (7.4%) .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate, and how are intermediates purified?

  • Methodology : Synthesis typically involves multi-step reactions starting with substituted benzodioxole precursors. For example, intermediates like 6-benzo[1,3]dioxol-5-yl derivatives are purified via column chromatography using ethyl acetate/hexane gradients to isolate target compounds . Key steps include protecting group strategies (e.g., Boc protection) and esterification under anhydrous conditions. Reaction progress is monitored by TLC, and final products are recrystallized to achieve >95% purity.

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester group, NH₂ stretches at ~3300 cm⁻¹) .
  • NMR : 1^1H NMR confirms substituent positions (e.g., benzodioxole protons as doublets at δ 6.7–7.2 ppm; ethyl ester protons as quartets at δ 4.1–4.3 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 274.05 for analogs) validate molecular weight .
  • HPLC : Purity assessment (>97% by area normalization) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation .
  • Work in a fume hood to avoid inhalation of fine powders .
  • Store in airtight containers at 2–8°C to prevent degradation .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis under varying catalytic conditions?

  • Methodology :

  • Catalyst screening : Compare Lewis acids (e.g., ZnCl₂) vs. organocatalysts for esterification efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in aminolysis steps .
  • Temperature control : Maintain 60–80°C for optimal Boc deprotection without side reactions .
  • Real-time monitoring : Use in-situ FTIR to track intermediate formation and adjust reaction parameters dynamically .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?

  • Methodology :

  • Comparative analysis : Synthesize analogs (e.g., 7-methyl or 5-methoxy derivatives) and measure logP (HPLC) and solubility (shake-flask method) .
  • X-ray crystallography : Resolve crystal structures to correlate substituent electronic effects with molecular packing .
  • DFT calculations : Predict bond angles and charge distribution to explain experimental trends in stability .

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

  • Methodology :

  • Data validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) to confirm proton-carbon connectivity .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace unexpected shifts in 1^{1}H NMR .
  • Error analysis : Compare computational models (e.g., Gaussian) with experimental IR frequencies to refine force field parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate
Reactant of Route 2
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ethyl 7-amino-2H-1,3-benzodioxole-5-carboxylate

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